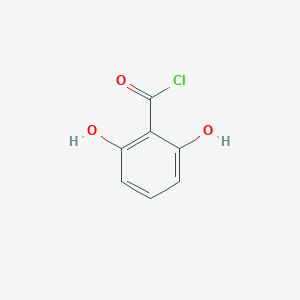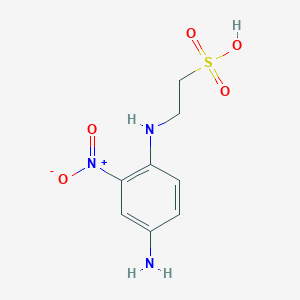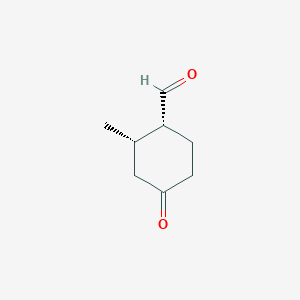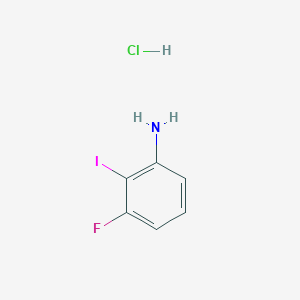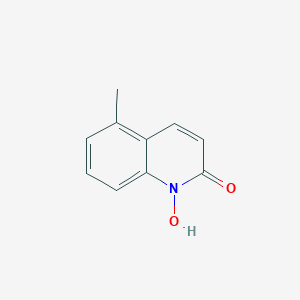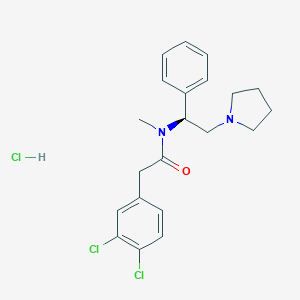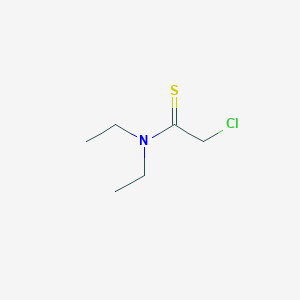
2-Chloro-n,n-diethylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-n,n-diethylethanethioamide, also known as CDE, is a chemical compound that has gained attention in scientific research due to its unique properties. CDE is a thioamide derivative that is commonly used in laboratory experiments to study the effects of various drugs on the body. In
Wirkmechanismus
2-Chloro-n,n-diethylethanethioamide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can cause various physiological effects.
Biochemische Und Physiologische Effekte
2-Chloro-n,n-diethylethanethioamide has been shown to cause a variety of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-Chloro-n,n-diethylethanethioamide has also been shown to increase the levels of certain enzymes in the liver, which can lead to liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-n,n-diethylethanethioamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, 2-Chloro-n,n-diethylethanethioamide has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-Chloro-n,n-diethylethanethioamide in lab experiments is that it can be toxic to the liver and kidneys, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-n,n-diethylethanethioamide. One area of research could be to investigate the effects of 2-Chloro-n,n-diethylethanethioamide on different organs in the body, such as the heart and lungs. Additionally, research could be done to develop new drugs that are based on the structure of 2-Chloro-n,n-diethylethanethioamide, but with improved pharmacological properties. Finally, research could be done to investigate the potential use of 2-Chloro-n,n-diethylethanethioamide as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 2-Chloro-n,n-diethylethanethioamide is a thioamide derivative that has gained attention in scientific research due to its unique properties. It is commonly used in lab experiments to study the effects of drugs on the body, and its mechanism of action is well understood. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 2-Chloro-n,n-diethylethanethioamide.
Synthesemethoden
The synthesis of 2-Chloro-n,n-diethylethanethioamide involves the reaction of diethylamine with thioacetamide in the presence of hydrochloric acid and ethanol. The product is then purified using recrystallization techniques. The yield of the reaction is typically around 80%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-n,n-diethylethanethioamide is commonly used in scientific research to study the effects of drugs on the body. It is often used as a model compound in drug metabolism studies and is used to investigate the metabolic fate of drugs in the body. 2-Chloro-n,n-diethylethanethioamide is also used in toxicity studies to determine the effects of drugs on the liver and kidneys.
Eigenschaften
CAS-Nummer |
114928-08-4 |
|---|---|
Produktname |
2-Chloro-n,n-diethylethanethioamide |
Molekularformel |
C6H12ClNS |
Molekulargewicht |
165.69 g/mol |
IUPAC-Name |
2-chloro-N,N-diethylethanethioamide |
InChI |
InChI=1S/C6H12ClNS/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
RMBMUAKALSKBNH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)CCl |
Kanonische SMILES |
CCN(CC)C(=S)CCl |
Synonyme |
2-Chloro-N,N-diethylethanethioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



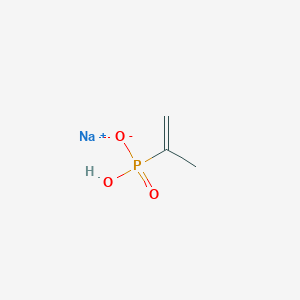
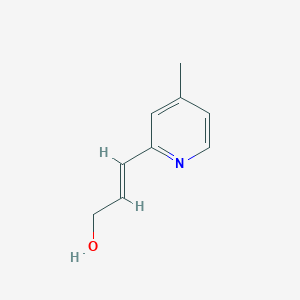

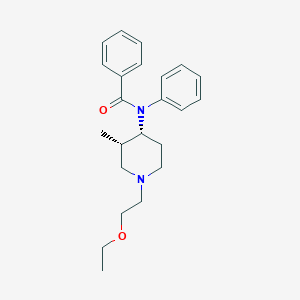
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
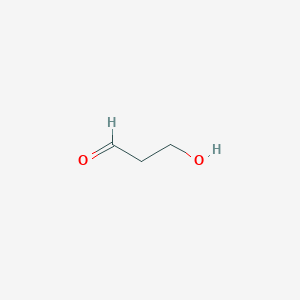
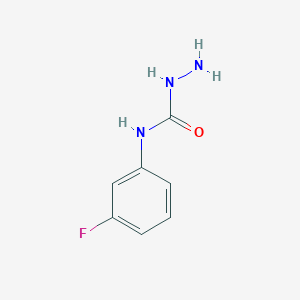
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
